molecular formula C19H23N5O3S2 B2676994 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 1105205-92-2

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2676994
CAS No.: 1105205-92-2
M. Wt: 433.55
InChI Key: YXTPLWARRQXHJD-UHFFFAOYSA-N
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Description

Role of Thieno[3,4-c]pyrazole Scaffolds in Medicinal Chemistry

The thieno[3,4-c]pyrazole system, a fused bicyclic structure combining thiophene and pyrazole rings, has emerged as a privileged scaffold in anti-inflammatory and anticancer drug development. Its planar aromatic system facilitates π-π stacking interactions with protein binding pockets, while the sulfur atom enhances metabolic stability compared to carbocyclic analogs.

Recent studies demonstrate that substitution patterns on the thieno[3,4-c]pyrazole core significantly modulate biological activity. For instance, 1-aryl derivatives exhibit potent cyclooxygenase (COX) inhibition, with the 4-fluorophenyl analog showing 94% edema reduction in carrageenan-induced rat paw models. The scaffold's versatility is further evidenced by its incorporation into platelet aggregation inhibitors, where it competes with acetylsalicylic acid in arachidonic acid pathway modulation.

Table 1: Biological Activities of Representative Thieno[3,4-c]pyrazole Derivatives

Substituent Position Biological Activity Efficacy (IC₅₀/ED₅₀) Reference
1-(4-Fluorophenyl) COX-2 Inhibition 0.8 μM
3-Amino-5-carboxylate Tubulin Binding 2.3 nM
4-Pyrrolyl Kinase Inhibition 18 nM (CDK2)

The target compound incorporates a 2-(pyridin-4-ylthio)acetamide group at position 3 of the thieno[3,4-c]pyrazole, a modification predicted to enhance target affinity through dual hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (thioether linkage).

Structural Significance of Tetrahydrofuran and Pyridine Moieties in Bioactive Molecules

The tetrahydrofuran (THF) ring in the target compound serves multiple pharmacological purposes. As a saturated oxygen heterocycle, it improves aqueous solubility compared to aromatic systems, with logP reductions of 0.5–1.0 units observed in THF-containing analogs. The anomeric (2R) configuration of the THF-methylamine side chain may enable stereoselective interactions with chiral binding pockets, as demonstrated in protease inhibitor designs.

Pyridine derivatives contribute to approximately 15% of FDA-approved kinase inhibitors, reflecting their ability to form charge-transfer complexes with ATP-binding domains. The 4-pyridylthio group in this compound introduces a rare sulfur-containing pharmacophore, which computational models suggest may:

  • Chelate metal ions in catalytic sites (e.g., zinc-dependent enzymes)
  • Participate in nucleophilic aromatic substitution reactions for covalent target engagement
  • Modulate redox potential through sulfur's electron-donating effects

Table 2: Comparative Analysis of Heterocyclic Moieties in Drug-like Molecules

Heterocycle Avg. Solubility (mg/mL) Common Targets Bioavailability (%)
Tetrahydrofuran 12.5 ± 3.2 GPCRs, Proteases 68–82
Pyridine 8.9 ± 2.1 Kinases, Oxidoreductases 45–67
Thieno[3,4-c]pyrazole 4.3 ± 1.8 COX-2, Tubulin 52–75

Synthetic accessibility remains a key consideration. The thieno[3,4-c]pyrazole core can be efficiently constructed via [3+2] cycloadditions between thiophthalic anhydrides and diazo compounds, achieving yields >75% under microwave irradiation. Subsequent functionalization with THF and pyridine units employs Buchwald-Hartwig amination and Ullmann-type coupling, respectively, with recent advances in photoredox catalysis reducing reaction times from 48h to <6h.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c25-17(21-8-13-2-1-7-27-13)9-24-19(15-10-28-11-16(15)23-24)22-18(26)12-29-14-3-5-20-6-4-14/h3-6,13H,1-2,7-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTPLWARRQXHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activities, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Molecular Characteristics

Chemical Structure and Properties:

  • CAS Number: 1105249-96-4
  • Molecular Formula: C20H23N4O4S
  • Molecular Weight: 434.5 g/mol
  • Structural Features: The compound contains a thieno[3,4-c]pyrazole core, a tetrahydrofuran moiety, and a pyridine-thioacetamide group which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with thiazole and thieno rings have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityMIC (µg/mL)
Thiazole derivativeBacterial inhibition15
Thieno derivativeFungal inhibition10

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. Studies indicate that the presence of the thieno ring enhances the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays have shown that these compounds can reduce prostaglandin E2 levels significantly .

Anticancer Activity

Research has also explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example, certain analogs have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways such as MAPK and PI3K/Akt .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural components:

  • Thieno[3,4-c]pyrazole Core: Essential for antimicrobial and anticancer activities.
  • Tetrahydrofuran Moiety: Enhances solubility and bioavailability.
  • Pyridine-Thioacetamide Group: Contributes to receptor binding affinity.

Case Studies

  • Antimicrobial Screening: A study conducted using agar well diffusion methods demonstrated that derivatives of this compound showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC comparable to standard antibiotics .
  • In Vivo Anti-inflammatory Study: In a murine model of inflammation, administration of a related compound resulted in a significant reduction in paw edema compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit promising anti-inflammatory effects. The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. In silico molecular docking studies suggest that this compound could serve as a lead for further optimization in the development of anti-inflammatory agents .

Antimicrobial Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide has shown significant antimicrobial properties against various bacterial strains. Case studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent. For instance, derivatives of this compound have been synthesized and tested for their activity against pathogens like Bacillus cereus and Escherichia coli, showing promising results.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research involving different cancer cell lines has shown that compounds with similar structures can exhibit selective cytotoxicity against specific types of cancer cells. For example, the compound's derivatives were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines with varying degrees of efficacy .

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness References
Anti-inflammatory5-lipoxygenaseHigh potential as inhibitor
AntimicrobialBacillus cereusEffective against gram-positive
AnticancerHCT116, MCF7, HUH7Selective cytotoxicity

Chemical Reactions Analysis

Reactivity of the Amide Group

The central acetamide group (C=O–NH–) is prone to hydrolysis under acidic or basic conditions. This reaction typically requires elevated temperatures and specific catalysts:

Reaction Conditions Products
Acidic hydrolysisHCl (6M), reflux, 8–12 hoursCarboxylic acid + 2-aminoethyl intermediate
Basic hydrolysisNaOH (2M), 60°C, 6 hoursSodium carboxylate + free amine derivative

Mechanistic Note : Hydrolysis of the acetamide group likely proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate before bond cleavage.

Thioether (Pyridin-4-ylthio) Reactivity

The sulfur atom in the pyridin-4-ylthio group can participate in oxidation and nucleophilic substitution:

Reaction Conditions Products
Oxidation to sulfoxideH₂O₂ (30%), RT, 2 hoursSulfoxide derivative (R–S(=O)–C₅H₄N)
Oxidation to sulfonemCPBA (2 equiv.), DCM, 0°C → RTSulfone derivative (R–SO₂–C₅H₄N)
AlkylationCH₃I, K₂CO₃, DMF, 50°C, 4 hoursMethylated thioether (R–S–CH₃) + pyridin-4-yl iodide byproduct

Structural Impact : Oxidation increases polarity, potentially enhancing solubility in polar solvents .

Tetrahydrofuran (THF) Ring Opening

The tetrahydrofuran-2-ylmethyl group may undergo ring-opening under acidic conditions:

Reaction Conditions Products
Acid-catalyzed ring openingH₂SO₄ (conc.), reflux, 3 hoursLinear diol intermediate + subsequent elimination/products

Note : Ring-opening reactions are less likely under physiological conditions but could occur during synthetic modifications .

Thieno[3,4-c]pyrazol Core Reactivity

The bicyclic thienopyrazole system may engage in electrophilic substitution or coordination:

Reaction Conditions Products
Electrophilic brominationBr₂ (1 equiv.), FeBr₃, CHCl₃, RTBrominated thienopyrazole at electron-rich positions (C5 or C7)
Metal coordinationPd(OAc)₂, DMSO, 60°C, 12 hoursPalladium complex (via nitrogen/sulfur donor sites)

Biological Relevance : Coordination with metals could modulate biological activity, such as enzyme inhibition.

Pyridine Ring Modifications

The pyridin-4-yl group supports reactions typical of heteroaromatic systems:

Reaction Conditions Products
N-OxidationH₂O₂ (50%), AcOH, 80°C, 5 hoursPyridine N-oxide derivative
Nucleophilic substitutionNaN₃, DMF, 120°C, 8 hoursAzide-substituted pyridine (if leaving group present)

Cross-Coupling Reactions

The sulfur and nitrogen atoms enable participation in catalytic cross-coupling:

Reaction Conditions Products
Suzuki couplingPd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃, dioxaneBiaryl derivatives (via C–S bond activation)

Limitation : Limited experimental data exist for this specific compound; reactivity is inferred from analogous thienopyrazole systems .

Comparison with Similar Compounds

Structural and Functional Analysis

Key Structural Features:
  • Thieno[3,4-c]pyrazole core: A fused bicyclic system combining thiophene and pyrazole rings, likely contributing to planar aromaticity and π-π stacking interactions.
  • Pyridinylthioacetamide : A sulfur-linked pyridine group that may enhance lipophilicity and participate in disulfide bond formation or nucleophilic substitution reactions.
Physicochemical Properties (Hypothetical Data):
Property Value (Predicted) Basis of Prediction
Molecular Weight ~450–500 g/mol Structural analogy to thienopyridazinones
LogP (Lipophilicity) ~2.5–3.5 Presence of THF (polar) vs. pyridinylthio (lipophilic)
Hydrogen Bond Donors 3 Amide NH, pyrazole NH, and THF-O
Hydrogen Bond Acceptors 6 Amide carbonyl, pyridinyl N, THF-O, and oxo groups
Structural Analogs
Table 1: Key Structural Differences
Compound Core Structure Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,4-c]pyrazole THF-methyl, pyridinylthioacetamide ~480
2-(Pyridin-4-ylthio)-N-(thieno[2,3-d]pyrazol-3-yl)acetamide Thieno[2,3-d]pyrazole Pyridinylthioacetamide ~400
N-(Furan-3-carboxamide)-2-oxoethyl hydrazine derivatives Furan-carboxamide Hydrazine, oxoethyl ~250–300

Key Observations :

  • The THF-methyl group introduces a chiral center absent in simpler furan derivatives, which could influence metabolic stability .
Table 2: Functional Performance
Compound Solubility (aq., mg/mL) Melting Point (°C) Reported Bioactivity
Target Compound ~0.1–0.5 (predicted) 220–240 Not yet reported
Thieno[2,3-d]pyrazole analogs 0.2–1.0 180–200 Kinase inhibition (IC50 ~10 nM)
Furan-carboxamide hydrazines 5–10 150–170 Antimicrobial (MIC ~5 µg/mL)

Key Observations :

  • The target compound’s lower aqueous solubility compared to furan-carboxamide derivatives may arise from its larger lipophilic surface area .
  • Thieno[2,3-d]pyrazole analogs exhibit stronger bioactivity, suggesting that the thieno[3,4-c] isomer in the target compound might require optimization for therapeutic efficacy.

Q & A

Q. How can researchers design a synthetic route for this compound?

  • Methodology : Employ a stepwise approach: (i) Synthesize the thieno[3,4-c]pyrazole scaffold via cyclocondensation of thiophene derivatives with hydrazines. (ii) Introduce the tetrahydrofuran-methylaminoethyl group using nucleophilic substitution or reductive amination. (iii) Attach the pyridinylthioacetamide via thioether coupling (e.g., Mitsunobu reaction) .
  • Key Considerations : Protect reactive groups (e.g., amines) during multi-step synthesis to avoid side reactions .

Q. What crystallization conditions are optimal for structural analysis?

  • Methodology : Screen solvents (e.g., DMF/EtOH mixtures) using vapor diffusion or slow evaporation. Monitor crystal growth under polarized light. For challenging crystals (e.g., twinning), use SHELXD for structure solution and SHELXPRO for refinement . Analyze hydrogen bonding patterns (e.g., N–H···O interactions) using graph-set notation to predict packing stability .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use flow chemistry for precise control of exothermic steps (e.g., cyclization reactions). Validate purity via HPLC-MS and compare with theoretical [M+H]⁺ peaks .
  • Case Study : A 15% yield increase was achieved by adjusting the THF/water ratio during amide coupling in analogous pyrazole derivatives .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodology : (i) Confirm sample purity via TLC and elemental analysis. (ii) Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the pyrazole and thiophene regions. (iii) Cross-validate with computational methods (DFT) to model electronic environments causing anomalous shifts .
  • Example : A downfield shift in the pyridine protons (δ 8.3 ppm vs. expected δ 7.9 ppm) may indicate π-stacking interactions, observable via SC-XRD .

Q. What strategies are effective for studying structure-activity relationships (SAR) in related derivatives?

  • Methodology : (i) Synthesize analogs with modifications to the THF or pyridinylthio groups. (ii) Test bioactivity (e.g., enzyme inhibition) using assays like SPR or fluorescence polarization. (iii) Correlate electronic properties (Hammett σ values) with activity trends .
  • Key Insight : The trifluoromethyl group in analogous compounds enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. How to address challenges in crystallographic refinement (e.g., disorder or twinning)?

  • Methodology : For disordered THF or pyridine moieties, apply restraints (e.g., SIMU/DELU in SHELXL) and validate using R₁/Rfree convergence. For twinned crystals, use TWINABS for data integration and HKL-3000 for scaling .

Q. What computational tools can predict hydrogen-bonding networks in this compound?

  • Methodology : Use Mercury (CCDC) to visualize intermolecular interactions. Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and predict supramolecular assembly . Validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., H···O vs. H···S contacts) .

Q. How to mitigate instability of the thioacetamide group during storage?

  • Methodology : Store under inert gas (Ar/N₂) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., oxidation to sulfoxides) .

Methodological Notes

  • Avoiding Pitfalls : Cross-validate SC-XRD data with spectroscopic results to prevent overinterpretation of low-resolution structures .
  • Advanced Instrumentation : Use synchrotron radiation for high-resolution data collection on microcrystals (<50 µm) .

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